5Z,7E-Dodecadienal
Description
5Z,7E-Dodecadienal is a 12-carbon aliphatic aldehyde with conjugated double bonds at positions 5 and 7, characterized by Z (cis) and E (trans) stereochemistry, respectively. It is a critical semiochemical, particularly in Lepidoptera, where it functions as a pheromone component. For example, it has been utilized as a confusant in mating disruption strategies for the forest tent caterpillar (Malacosoma disstria), effectively reducing mating frequency by disorienting male moths . Its synthesis often involves palladium-catalyzed coupling reactions or oxidation of alcohol precursors, emphasizing the importance of stereochemical precision for biological activity .
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(5Z,7E)-dodeca-5,7-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7- |
InChI Key |
LDQDYNHCLZNOFB-MDAAKZFYSA-N |
Isomeric SMILES |
CCCC/C=C/C=C\CCCC=O |
Canonical SMILES |
CCCCC=CC=CCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The activity of 5Z,7E-Dodecadienal is highly dependent on its aldehyde functional group, double bond positions, and stereochemistry. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
- Isomer Specificity: The 5Z,7E configuration is critical for M. disstria attraction, as 5Z,7Z and monoene analogs show reduced efficacy .
- Volatility and Efficacy : Aldehydes like 5Z,7E-Dodecadienal have higher volatility than alcohols or esters, enabling rapid dispersion but requiring frequent reapplication .
- Combination Strategies : Blending 5Z,7E-Dodecadienal with 5Z,7Z-Dodecadienal enhances confusion effects, whereas standalone use of 7Z-Dodecenal is ineffective .
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